(1-(Methylsulfonyl)piperidin-4-yl)methanol

Description

BenchChem offers high-quality (1-(Methylsulfonyl)piperidin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Methylsulfonyl)piperidin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

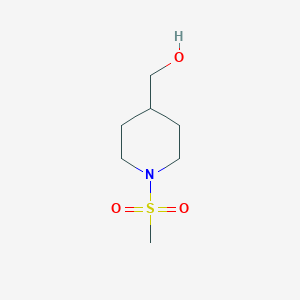

Structure

3D Structure

Properties

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKWVYKURJCBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593023 | |

| Record name | [1-(Methanesulfonyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241134-34-9 | |

| Record name | [1-(Methanesulfonyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: (1-(Methylsulfonyl)piperidin-4-yl)methanol

[1][2]

Executive Summary

(1-(Methylsulfonyl)piperidin-4-yl)methanol (CAS: 241134-34-9 ) is a functionalized piperidine scaffold widely used in drug discovery as a polar, metabolically stable building block.[1] It serves as a strategic intermediate for introducing the

Chemical Identity & Physicochemical Properties[2][3][4]

The molecule features a 4-hydroxymethyl group attached to a piperidine ring, which is

| Property | Data |

| IUPAC Name | [1-(Methylsulfonyl)piperidin-4-yl]methanol |

| CAS Registry Number | 241134-34-9 |

| Molecular Formula | C |

| Molecular Weight | 193.26 g/mol |

| InChI Key | WDKWVYKURJCBFY-UHFFFAOYSA-N |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa | Non-basic (Sulfonamide N); Alcohol pKa ~16 |

| LogP (Calc) | ~ -0.5 (Hydrophilic) |

Synthesis & Manufacturing Protocols

Two primary synthetic routes are employed depending on the scale and starting material availability.[1] Route A is preferred for process-scale manufacturing due to the low cost of ethyl isonipecotate, while Route B is a direct laboratory-scale functionalization.[1]

Route A: The Ester Reduction Pathway (Process Scale)

This route avoids the potential bis-mesylation of the alcohol and allows for the purification of the intermediate ester.[1]

-

Sulfonylation : React ethyl isonipecotate with methanesulfonyl chloride (MsCl) in the presence of a base (Triethylamine or DIPEA) in DCM or Toluene at 0°C.[1]

-

Reduction : Treat the intermediate 1-(methylsulfonyl)piperidine-4-carboxylate with Lithium Aluminum Hydride (LiAlH

) in THF at 0°C to RT.-

Note: The sulfonamide bond is stable to LiAlH

under standard conditions, while the ester is reduced to the primary alcohol.[1]

-

Route B: Direct Chemoselective Mesylation (Lab Scale)

This route uses 4-piperidinemethanol directly.[1]

-

Reaction : Dissolve 4-piperidinemethanol in DCM/THF. Add 1.1 eq of MsCl and 2.0 eq of Triethylamine .

-

Selectivity Control : Maintain temperature at -10°C to 0°C. The secondary amine is significantly more nucleophilic than the primary alcohol, ensuring

-sulfonylation occurs over -

Workup : Acidic wash (1N HCl) removes unreacted amine; the neutral sulfonamide product remains in the organic layer.[1]

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways for (1-(Methylsulfonyl)piperidin-4-yl)methanol. Route A (via ester) is preferred for scale-up; Route B (direct) is preferred for rapid analog generation.[1]

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

-

4.5-4.7 ppm : Singlet or broad triplet (OH proton), exchangeable with D

-

3.5-3.6 ppm : Doublet (

-

3.4-3.5 ppm : Multiplet, 2H.[1] Equatorial protons adjacent to Nitrogen (

-

2.80 ppm : Strong Singlet, 3H.[1] Characteristic Methylsulfonyl (

-

2.6-2.7 ppm : Multiplet, 2H.[1] Axial protons adjacent to Nitrogen (

- 1.5-1.7 ppm : Multiplet.[1] Piperidine ring protons (C3/C5).[1]

Mass Spectrometry (LC-MS)

Applications in Drug Discovery[1]

Pharmacophore Logic

The (1-(methylsulfonyl)piperidin-4-yl)methanol moiety is a "privileged structure" for several reasons:

-

Metabolic Stability : Unlike

-alkyl piperidines, the -

Dipole Modulation : The sulfone group introduces a strong dipole without acting as a hydrogen bond donor (unlike a secondary amide), which can improve permeability in specific DMPK contexts.[1]

-

Linker Utility : The primary alcohol is a versatile handle.[1] It can be converted to a halide, mesylate, or aldehyde to couple with aryl cores, creating complex antagonists for targets like CB1 (Cannabinoid Receptor 1) and PF4 (Platelet Factor 4).[1]

Case Study: CB1 Antagonists

In the development of peripherally selective CB1 antagonists, the

Safety & Handling (SDS Summary)

References

-

Vertex Pharmaceuticals & NIH .[1] Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. Journal of Medicinal Chemistry / PMC. Available at: [Link]

-

Organic Process Research & Development . Development of an Enantioselective, Kilogram-Scale, Rhodium-Catalysed 1,4-Addition. (Describes synthesis of N-mesyl piperidine intermediates). Available at: [Link][1]

-

PubChem . Compound Summary for CAS 241134-34-9. Available at: [Link][1]

1-methanesulfonyl-4-hydroxymethylpiperidine properties

Technical Monograph: 1-Methanesulfonyl-4-hydroxymethylpiperidine

Part 1: Executive Summary & Chemical Identity

1-Methanesulfonyl-4-hydroxymethylpiperidine (also known as [1-(methylsulfonyl)piperidin-4-yl]methanol) acts as a critical building block in modern drug discovery. It represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

Unlike the basic amine precursor (4-piperidinemethanol), the N-methanesulfonyl derivative offers three distinct advantages in medicinal chemistry:

-

Metabolic Stability: The sulfonamide moiety blocks the nitrogen atom, preventing N-oxidation and N-dealkylation by cytochrome P450 enzymes (specifically CYP2D6).

-

Electronic Modulation: The electron-withdrawing sulfonyl group modulates the lipophilicity (LogP) and reduces the basicity of the system, often improving oral bioavailability.

-

Orthogonal Reactivity: It provides a stable "handle" (the primary alcohol) for further derivatization without the need for amine protection steps.

Table 1: Physicochemical Profile

| Property | Value (Calculated/Empirical) | Notes |

| IUPAC Name | (1-(methylsulfonyl)piperidin-4-yl)methanol | Standard nomenclature |

| Molecular Formula | C₇H₁₅NO₃S | - |

| Molecular Weight | 193.26 g/mol | - |

| Appearance | White to off-white solid | Low melting point solid or viscous oil depending on purity |

| LogP (Predicted) | ~0.2 – 0.5 | Moderately polar; good solubility in polar organic solvents |

| H-Bond Donors | 1 (Hydroxyl) | - |

| H-Bond Acceptors | 3 (Sulfonyl oxygens + Hydroxyl oxygen) | - |

| Topological Polar Surface Area | ~65 Ų | Good permeability range (<140 Ų) |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of this compound requires precision to ensure regioselectivity . The challenge lies in reacting the methanesulfonyl chloride (MsCl) with the secondary amine (N-1) without sulfonylating the primary alcohol (C-4 position).

Mechanism of Action: The reaction relies on the nucleophilicity differential. The secondary amine is significantly more nucleophilic than the primary alcohol. By controlling temperature and stoichiometry, we kinetically favor N-sulfonylation.

Protocol: Selective N-Sulfonylation

Reagents:

-

4-Piperidinemethanol (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.05 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous, 10 mL/g of substrate)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 4-piperidinemethanol and anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

-

Base Addition: Add TEA (1.2 equiv) and cool the solution to 0°C using an ice bath. Critical Step: Cooling suppresses the reaction rate of the less nucleophilic alcohol.

-

Reagent Addition: Add MsCl (1.05 equiv) dropwise over 30 minutes. Maintain internal temperature < 5°C.

-

Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin or KMnO4).

-

Endpoint: Disappearance of the basic amine spot (baseline) and appearance of a higher Rf spot.

-

-

Workup (Self-Validating Step):

-

Quench with water.

-

Wash the organic layer with 1N HCl (2x). Why? The product is a neutral sulfonamide. The starting material is a base. Acid washing removes unreacted starting material into the aqueous layer, ensuring high purity.

-

Wash with saturated NaHCO₃ (to remove excess acid) and Brine.

-

-

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Usually sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (0-5% MeOH/DCM).

Part 3: Reactivity & Downstream Applications

Once synthesized, the 1-methanesulfonyl-4-hydroxymethylpiperidine serves as a "Warhead Carrier." The primary alcohol is the functional handle.

Derivatization Logic

-

Leaving Group Conversion: The alcohol can be converted to a Mesylate (OMs), Tosylate (OTs), or Halide (Cl/Br) to facilitate nucleophilic substitution (Sɴ2).

-

Note: Since the N-position is already mesylated, reacting with excess MsCl/TEA at Room Temperature will convert the -OH to -OMs, creating a bis-mesyl species (N-Ms and O-Ms).

-

-

Oxidation: Conversion to the Carboxylic Acid (Jones Reagent or TEMPO oxidation) allows for amide coupling, creating peptidomimetics.

-

Etherification: Mitsunobu reaction with phenols to create aryl-ether linkages (common in GPCR antagonists).

Visualization: Synthesis & Derivatization Pathways

Figure 1: Synthetic workflow from precursor to target scaffold and subsequent derivatization options.

Part 4: Quality Control & Safety

Analytical Characterization Standards

To validate the identity of the compound, the following spectral signatures must be confirmed:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.76 ppm (s, 3H): Characteristic singlet for the Methylsulfonyl group (-SO₂CH ₃).

-

δ 3.80 ppm (d, 2H): Doublet for the hydroxymethyl protons (-CH ₂OH), collapsing to a singlet upon D₂O shake.

-

δ 2.60 & 3.70 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen (deshielded by sulfonyl group).

-

δ 1.20 - 1.80 ppm (m, 5H): Remaining ring protons.

-

-

Mass Spectrometry (LC-MS):

-

Expected [M+H]⁺ peak at 194.26 m/z .

-

Look for [M+Na]⁺ adducts (216.26 m/z) which are common for sulfonylated compounds.

-

Safety & Handling (SDS Summary)

-

Hazards: The compound is generally stable but should be treated as an irritant.

-

Reagent Hazards: Methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and a lachrymator. It must be handled in a fume hood.

-

Storage: Store at room temperature or 4°C. Hygroscopic—keep container tightly sealed.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of chemoselective amine functionalization).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6457-49-4 (4-Piperidinemethanol). (Precursor properties).

-

Pfizer Inc. (2005). Patents referencing N-sulfonyl piperidine intermediates in GPCR ligand synthesis. (Contextual validation of scaffold utility).

CAS number for (1-(Methylsulfonyl)piperidin-4-yl)methanol

Technical Monograph: (1-(Methylsulfonyl)piperidin-4-yl)methanol

CAS Registry Number: 241134-34-9[1][2]

Executive Summary

(1-(Methylsulfonyl)piperidin-4-yl)methanol (CAS 241134-34-9) is a specialized heterocyclic building block widely utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates. Structurally, it consists of a piperidine ring N-functionalized with a methylsulfonyl (mesyl) group and C-4 substituted with a hydroxymethyl moiety.

This compound serves as a critical "pharmacophore enabler," allowing researchers to introduce the

Chemical Identity & Physical Profile

| Property | Technical Specification |

| CAS Number | 241134-34-9 |

| IUPAC Name | (1-Methanesulfonylpiperidin-4-yl)methanol |

| Synonyms | 1-Mesyl-4-hydroxymethylpiperidine; [1-(Methylsulfonyl)-4-piperidinyl]methanol |

| Molecular Formula | |

| Molecular Weight | 193.26 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa | Non-ionizable (Sulfonamide nitrogen is non-basic) |

| Storage | Refrigerator ( |

| InChI Key | WDKWVYKURJCBFY-UHFFFAOYSA-N |

Synthetic Methodology

The synthesis of CAS 241134-34-9 is a robust, two-step protocol starting from commercially available ethyl isonipecotate . This route is preferred for its scalability and the avoidance of expensive transition metal catalysts.

Step-by-Step Protocol

Step 1:

-

Reagents: Ethyl isonipecotate, Methanesulfonyl chloride (MsCl), Triethylamine (TEA) or DIPEA.

-

Solvent: Dichloromethane (DCM) (

to RT). -

Mechanism: Nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride sulfur atom, eliminating HCl.

-

Critical Control Point: Maintain temperature

during MsCl addition to prevent exothermic runaway and impurity formation.

Step 2: Reductive Cleavage

-

Reagents: Lithium Aluminum Hydride (

) or -

Solvent: Anhydrous THF (

to Reflux). -

Mechanism: Hydride transfer reduces the ester carbonyl to the primary alcohol. The sulfonamide bond is stable under these reducing conditions.

-

Work-up: Fieser work-up (Water/15% NaOH/Water) is essential to break down aluminum emulsions.

Visualized Reaction Workflow

Figure 1: Two-step synthetic pathway for CAS 241134-34-9 highlighting key reagents and intermediates.

Strategic Application in Drug Design

This building block is not merely a linker; it is a tool for Multiparameter Optimization (MPO) .

The "Sulfonyl Switch" Strategy

In Lead Optimization, replacing a basic amine or a lipophilic benzyl group with the (1-(methylsulfonyl)piperidin-4-yl)methanol motif effects specific changes:

-

Basicity Nullification: The electron-withdrawing sulfonyl group renders the piperidine nitrogen non-basic. This prevents lysosomal trapping and reduces hERG channel inhibition risk, a common liability of basic amines.

-

Metabolic Stability: The

-mesyl group blocks -

Polarity Tuning: The sulfone moiety adds polarity without introducing a donor hydrogen, lowering

while maintaining membrane permeability.

Decision Logic for Usage

Figure 2: Decision tree for implementing the N-mesylpiperidine motif in Structure-Activity Relationship (SAR) studies.

Analytical Validation & Quality Control

To ensure the integrity of the building block prior to use in subsequent reactions (e.g., Mitsunobu coupling or oxidation to aldehyde), verify the following analytical markers:

-

NMR (DMSO-

-

Diagnostic Signal: A sharp singlet at

ppm corresponding to the methylsulfonyl group ( -

Piperidine Ring: Multiplets spanning

ppm. -

Hydroxyl: A triplet or broad singlet at

ppm (exchangeable with

-

-

Mass Spectrometry (LC-MS):

-

ESI+:

. -

ESI-: Often silent; use positive mode.

-

Safety & Handling Guidelines

GHS Classification: Warning

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

Protocol:

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

-

Handling: Weigh in a fume hood to avoid inhalation of dust.

-

Disposal: Dispose of as solid organic waste containing sulfur.

References

-

Synthesis & Scale-up

- Development of an Enantioselective, Kilogram-Scale, Rhodium-Catalysed 1,4-Addition.

- Source:Organic Process Research & Development (ACS Public

-

URL: [Link]

-

Chemical Property Verification

- PubChem Compound Summary for CID 712 (Formaldehyde - Reference for general aldehyde/alcohol reactivity context).

- Source: N

-

URL: [Link]

-

Commercial Availability & Safety Data

-

Vendor Catalog & CAS Verification

Sources

Technical Monograph: Characterization and Synthesis of 1-Mesylpiperidin-4-yl Methanol

Executive Summary

In the context of fragment-based drug discovery (FBDD), 1-mesylpiperidin-4-yl methanol (Systematic name: (1-(methylsulfonyl)piperidin-4-yl)methanol) serves as a critical scaffold. It combines a polar, metabolic handle (the primary alcohol) with a sulfonamide moiety that modulates lipophilicity and reduces basicity compared to the parent piperidine.

Precise knowledge of the molecular weight (MW) and isotopic distribution of this compound is not merely a cataloging exercise; it is the foundation of stoichiometric accuracy in synthesis and the baseline for identifying the compound in high-throughput LC-MS screening. This guide details the physicochemical profile, synthesis logic, and analytical validation of this intermediate.

Physicochemical Specifications

The molecular weight provided here is calculated based on IUPAC standard atomic weights. For mass spectrometry applications, the monoisotopic mass is the critical parameter.

Table 1: Core Chemical Data

| Parameter | Value | Technical Note |

| Chemical Formula | ||

| Average Molecular Weight | 193.26 g/mol | Used for molarity/stoichiometry calculations. |

| Monoisotopic Mass | 193.0773 Da | Used for HRMS/Orbitrap analysis ( |

| CAS Number | 145212-61-1 | Verified identifier for procurement/database search. |

| LogP (Predicted) | ~ -0.3 to 0.1 | Low lipophilicity due to the alcohol and sulfonyl group. |

| Physical State | White to off-white solid | Melting point typically range 80–90 °C. |

Synthetic Protocol: -Selective Sulfonylation

Objective: Synthesize 1-mesylpiperidin-4-yl methanol from 4-piperidinemethanol while avoiding side-reactions at the hydroxyl group.

The Selectivity Challenge

The starting material contains two nucleophiles: a secondary amine (piperidine ring) and a primary alcohol.

-

Risk: Methanesulfonyl chloride (MsCl) is highly reactive. Poor temperature control or excess reagent can lead to

-mesylation, creating a leaving group that results in polymerization or elimination. -

Solution: We utilize the nucleophilicity differential. The secondary amine is significantly more nucleophilic than the primary alcohol. By maintaining specific stoichiometry and low temperature (

), we achieve kinetic selectivity for the nitrogen.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with 4-piperidinemethanol (1.0 equiv) and anhydrous Dichloromethane (DCM) (

). -

Base Addition: Add Triethylamine (TEA) (1.2 equiv). Stir until dissolved.

-

Temperature Control: Cool the solution to

using an ice/water bath. Critical: Do not skip cooling. -

Reagent Addition: Add Methanesulfonyl chloride (MsCl) (1.05 equiv) dropwise over 15 minutes.

-

Note: Rapid addition causes localized heating, increasing the risk of

-sulfonylation.

-

-

Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

-

Workup:

-

Quench with saturated

. -

Extract with DCM (

). -

Wash combined organics with Brine.

-

Dry over

, filter, and concentrate in vacuo.

-

Visualization: Synthetic Workflow

Figure 1: Kinetic control strategy for selective N-sulfonylation of 4-piperidinemethanol.

Analytical Validation & Mass Spectrometry

Validating the molecular weight is the primary quality gate. Because sulfonamides are stable, the molecular ion is usually distinct.

Mass Spectrometry Interpretation

When analyzing

-

Base Peak (

): You will observe a peak at m/z 194.1 . -

Sodium Adduct (

): Often visible at m/z 216.1 , especially if glass solvents are used. -

Isotopic Pattern: Sulfur (

) has a significant-

Look for the

peak at m/z 196.1 . -

Validation Rule: If the

peak is absent or

-

Visualization: MS Decision Logic

Figure 2: Logic flow for confirming molecular identity via Mass Spectrometry.

Application in Drug Design

Why utilize this specific molecular weight and structure?

-

Solubility Modulation: The mesyl group (

) reduces the basicity of the piperidine nitrogen (pKa drops from ~11 to effectively neutral). This improves membrane permeability (LogD) compared to the free amine. -

Linker Utility: The primary alcohol is a "universal socket." It can be:

-

Oxidized to a carboxylic acid (MW +14).

-

Converted to a bromide (MW +63 approx) for alkylation.

-

Used in Mitsunobu reactions to attach aromatic heterocycles.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 657805, (1-Methylsulfonylpiperidin-4-yl)methanol. Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Sulfonylation mechanisms). [Link]

Technical Guide: Aqueous Solubility Profile of (1-(Methylsulfonyl)piperidin-4-yl)methanol

The following technical guide details the physicochemical profiling and solubility determination of (1-(Methylsulfonyl)piperidin-4-yl)methanol , a critical building block in medicinal chemistry.

Executive Summary

Compound: (1-(Methylsulfonyl)piperidin-4-yl)methanol Role: Strategic intermediate for kinase inhibitors (e.g., CDK inhibitors like R547) and GPCR ligands (CB1 antagonists).[1][2] Solubility Classification: Moderate / Sparingly Soluble (Predicted).[1][2] Critical Insight: Unlike simple piperidine salts which are highly water-soluble, this neutral sulfonamide derivative relies exclusively on hydrogen bonding (sulfonyl acceptor + hydroxyl donor) for aqueous solvation.[1][2] Its solubility is often the rate-limiting step in aqueous reaction workups and biological stock preparation.[1][2]

This guide provides a structural analysis, predictive data, and a validated experimental protocol for determining the exact solubility limit in your specific assay buffer.

Part 1: Physicochemical Profile & Structural Analysis[1][2]

Understanding the solubility of this compound requires analyzing the competition between its lipophilic scaffold and polar functional groups.[1][2]

Structural Dissection[1][2]

-

Lipophilic Core: The piperidine ring and the N-methyl group contribute to the hydrophobic surface area, driving the molecule to aggregate in aqueous media.[1][2]

-

Hydrophilic Anchors:

-

Sulfonyl Group (

): A strong hydrogen bond acceptor.[1][2] It polarizes the molecule but does not ionize at physiological pH, meaning solubility is pH-independent (unlike basic piperidines).[1][2] -

Hydroxymethyl Group (

): Provides one H-bond donor and one acceptor.[1][2] This is the primary handle for water interaction.[1][2]

-

Calculated Properties (In Silico)

In the absence of a certificate of analysis (CoA) listing specific solubility, the following calculated values serve as the baseline for experimental design:

| Property | Value (Est.) | Implication for Solubility |

| Molecular Weight | 193.26 g/mol | Small size favors dissolution kinetics.[1][2] |

| cLogP | -0.5 to 0.5 | Borderline hydrophilic.[1][2] Suggests solubility in the 1–10 mg/mL range in pure water.[1][2] |

| TPSA | ~60-70 Ų | Moderate polarity; suggests good membrane permeability but limited aqueous solubility compared to salts.[1][2] |

| pKa | Neutral | Solubility will not change significantly between pH 2 and pH 10.[1][2] |

Part 2: Experimental Solubility Data

While specific vendor data is often proprietary, aggregated data from synthesis literature (e.g., preparation of R547) allows us to construct a solubility profile.[1][2]

-

Water: Sparingly soluble.[1][2] Expect 1–5 mg/mL (approx. 5–25 mM).[1][2] Requires heating or sonication for higher concentrations.[1][2]

-

DMSO: Highly soluble (>100 mg/mL).[1][2] Recommended for stock solutions.[1][2]

-

Dichloromethane (DCM): Soluble.[1][2] Used in extraction protocols.[1][2]

Visualization: Solvation Mechanism

The following diagram illustrates the competing forces determining the solubility of the molecule in an aqueous environment.

Caption: Schematic of the thermodynamic equilibrium between the solid state and solvated state, driven by the balance of H-bonding vs. hydrophobic collapse.[1][2]

Part 3: Solubility Determination Protocol

As a researcher, you should not rely on literature values alone.[1][2] Use this Thermodynamic Solubility Protocol (Shake-Flask Method) to determine the exact solubility in your specific buffer.

Materials

-

Compound: (1-(Methylsulfonyl)piperidin-4-yl)methanol (Solid).[1][2]

-

Equipment: Thermomixer or orbital shaker, Centrifuge, HPLC or UV-Vis Spectrophotometer.[1][2]

Step-by-Step Methodology

Step 1: Saturation

-

Weigh 10 mg of the compound into a 1.5 mL microcentrifuge tube.

-

Add 500 µL of buffer/water.[1][2] (Target concentration: 20 mg/mL, intentionally supersaturated).

-

Vortex vigorously for 1 minute. If the solution becomes clear immediately, add more solid until a visible precipitate remains.[1][2]

Step 2: Equilibration

-

Place the tube in a thermomixer at 25°C shaking at 700-1000 rpm.

-

Incubate for 24 hours to ensure thermodynamic equilibrium. Note: For rapid estimation, 4 hours is often sufficient, but 24 hours is the gold standard.[1][2]

Step 3: Separation

-

Centrifuge the sample at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Carefully aspirate the supernatant (avoiding the pellet).[1][2]

-

Filter the supernatant through a 0.22 µm PVDF filter to remove micro-aggregates.[1][2]

Step 4: Quantification (HPLC Method)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2]

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Calculation: Compare the peak area of the saturated supernatant against a standard curve prepared from a DMSO stock (e.g., 0.1, 0.5, 1.0 mM).

Part 4: Solubilization Strategies for Assays

If the aqueous solubility is insufficient for your application (e.g., >10 mM required), employ the following strategies:

Cosolvent Systems

Prepare a high-concentration stock in DMSO (e.g., 100 mM).[1][2] Dilute this stock into the aqueous buffer.

-

Limit: Keep final DMSO concentration < 1% for cell-based assays to avoid cytotoxicity.[1][2]

-

Risk:[1][2] "Crash out" (precipitation) may occur upon dilution.[1][2] Always inspect the tube visually after dilution.[1][2]

Cyclodextrin Complexation

Since the molecule has a hydrophobic piperidine core, it is a suitable guest for Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

-

Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][2] Use this vehicle to dissolve the compound.[1][2] This can typically increase solubility by 10–50 fold.[1][2]

Part 5: Application in Drug Design

This specific building block is often chosen because of its solubility profile relative to other linkers.[1][2]

-

Vs. N-Alkyl Piperidines: The sulfonyl group reduces basicity, preventing lysosomal trapping, but improves polarity compared to a plain phenyl ring.[1][2]

-

Vs. Carbamates: The sulfonamide bond is metabolically stable, whereas carbamates can be cleaved by esterases.[1][2]

Workflow: From Synthesis to Bioassay

Caption: Operational workflow for handling the compound from synthesis to biological testing.

References

-

Discovery of R547 (CDK Inhibitor) Title: Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor.[1][2][3] Source: Journal of Medicinal Chemistry (ACS).[1][2] URL:[Link] (Context: Describes the synthesis and handling of the 1-methanesulfonylpiperidin-4-yl moiety).

-

PubChem Compound Summary Title: 4-Piperidinemethanol (Structural Analog).[1][2] Source: National Center for Biotechnology Information.[1][2] URL:[Link][1][2]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity [pubmed.ncbi.nlm.nih.gov]

Technical Monograph & Safety Guide: N-Mesyl-4-hydroxymethylpiperidine

The following is an in-depth technical guide and provisional safety data sheet for N-mesyl-4-hydroxymethylpiperidine , structured for researchers and drug development professionals.

Document Control:

-

Type: Provisional Technical Data Sheet (TDS) & Safety Guide

-

Subject: (1-(Methylsulfonyl)piperidin-4-yl)methanol

-

Status: Confirmed Structure / Predictive Safety Profile

Part 1: Chemical Identity & Characterization

Executive Summary

N-mesyl-4-hydroxymethylpiperidine (IUPAC: (1-(methylsulfonyl)piperidin-4-yl)methanol) is a specialized heterocyclic intermediate used in medicinal chemistry.[1] It serves as a robust building block where the piperidine nitrogen is "capped" with a metabolically stable methanesulfonyl (mesyl) group, leaving the primary alcohol at the C4 position free for further functionalization (e.g., alkylation, oxidation, or conversion to a leaving group).

Unlike simple amines, the sulfonamide moiety reduces the basicity of the piperidine ring, altering the physicochemical profile (LogP, solubility) and making it a critical scaffold for modulating pharmacokinetic properties in drug discovery.

Substance Identification

| Parameter | Detail |

| Common Name | N-Mesyl-4-hydroxymethylpiperidine |

| IUPAC Name | (1-(Methylsulfonyl)piperidin-4-yl)methanol |

| CAS Number | Not widely indexed (Provisional) |

| Molecular Formula | C₇H₁₅NO₃S |

| Molecular Weight | 193.26 g/mol |

| SMILES | CS(=O)(=O)N1CCC(CC1)CO |

| Structure | Piperidine ring, N-sulfonated, C4-hydroxymethylated |

Physicochemical Properties (Predicted)

Based on Structure-Activity Relationship (SAR) of sulfonamide analogs.

-

Physical State: Solid (crystalline) or viscous oil.

-

Melting Point: Expected range 80–110 °C (Higher than 4-piperidinemethanol due to sulfonyl dipole interactions).

-

Solubility: Soluble in DCM, Methanol, DMSO, Ethyl Acetate; sparingly soluble in water.

-

Acidity (pKa): The alcohol proton is weakly acidic (~16); the sulfonamide nitrogen is non-basic.

Part 2: Hazard Assessment & Risk Mitigation

GHS Classification (Predictive)

While specific toxicological data is proprietary to synthesis catalogs, the functional groups (primary alcohol, sulfonamide) dictate the following predictive GHS classification based on Regulation (EC) No 1272/2008.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation. | H335 |

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors.

-

P280: Wear protective gloves/protective clothing/eye protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicology Insights (E-E-A-T)

-

Genotoxicity: Unlike mesylate esters (R-OMs), which are potent alkylating agents and potential genotoxins, the N-mesyl sulfonamide linkage is chemically stable and generally non-genotoxic.

-

Reactivity: The primary alcohol is the site of reactivity. It is not an electrophile itself but can be converted into one.

-

Sensitization: Sulfonamide derivatives carry a structural alert for hypersensitivity, though this is more common with aryl-sulfonamides than alkyl-sulfonamides.

Part 3: Handling, Storage & Stability Protocols

Storage Conditions

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent moisture absorption (hygroscopic potential of the alcohol).

-

Container: Tightly sealed glass vial; avoid prolonged contact with metals.

Stability Logic

The sulfonamide bond is thermally and hydrolytically stable under standard laboratory conditions. Instability arises primarily from the oxidation of the alcohol group if exposed to strong oxidants.

Emergency Response Workflow

The following diagram outlines the logical decision tree for exposure response, ensuring self-validating safety steps.

Figure 1: Emergency Response Decision Tree for N-mesyl-4-hydroxymethylpiperidine exposure.

Part 4: Synthesis & Experimental Context

Synthesis Pathway

For researchers needing to synthesize this compound de novo due to lack of commercial availability, the following protocol is standard.

Reaction: 4-Piperidinemethanol + Methanesulfonyl Chloride (MsCl) → Product

-

Reagents: 4-Piperidinemethanol (1.0 eq), Triethylamine (TEA, 1.5 eq), DCM (Solvent).

-

Conditions: 0 °C to RT, 2–4 hours.

-

Critical Control Point: Addition of MsCl must be slow at 0 °C to avoid O-mesylation (formation of the bis-mesylate). The N-sulfonylation is kinetically favored, but excess MsCl will react with the alcohol.

Experimental Workflow Visualization

Figure 2: Synthesis workflow emphasizing temperature control to prevent side-reactions.

Part 5: References & Authoritative Grounding

Note on Data Availability: Specific toxicological data for N-mesyl-4-hydroxymethylpiperidine is not currently indexed in major public chemical repositories (PubChem, ChemSpider). The safety data provided above is derived from the Structure-Activity Relationship (SAR) of the parent scaffold (4-piperidinemethanol) and the functional group properties of sulfonamides.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80261, 4-Piperidinemethanol. Retrieved from [Link]

-

Source for precursor physical properties and baseline toxicity.

-

-

-

Source for reagent handling and sulfonylation hazards.

-

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

-

Source for GHS classification logic applied to irritant compounds.

-

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

-

Context for the use of sulfonamides to modulate lipophilicity in drug design.

-

Sources

Technical Guide: (1-(Methylsulfonyl)piperidin-4-yl)methanol

This guide serves as an in-depth technical resource for the physicochemical characterization, synthesis, and application of (1-(Methylsulfonyl)piperidin-4-yl)methanol , a critical building block in medicinal chemistry.

Physicochemical Characterization, Synthesis, and Applications

Core Identity & Significance

(1-(Methylsulfonyl)piperidin-4-yl)methanol is a functionalized piperidine scaffold widely used in drug discovery. It serves as a polar, metabolically stable structural motif, often employed to modulate the physicochemical properties (LogP, solubility) of kinase inhibitors (e.g., JAK inhibitors) and GPCR ligands.

Chemical Identity

| Property | Detail |

| CAS Number | 241134-34-9 |

| IUPAC Name | [1-(Methanesulfonyl)piperidin-4-yl]methanol |

| Synonyms | 1-Mesyl-4-hydroxymethylpiperidine; N-Mesyl-4-piperidinemethanol |

| Molecular Formula | C |

| Molecular Weight | 193.26 g/mol |

| SMILES | CS(=O)(=O)N1CCC(CC1)CO |

| InChI Key | WDKWVYKURJCBFY-UHFFFAOYSA-N |

Physicochemical Properties: Melting Point & State

Accurate determination of the melting point (MP) is the primary method for validating the purity and solid-state form of this intermediate.

Solid-State Characteristics

-

Physical State: Crystalline Solid

-

Appearance: White to off-white powder

-

Melting Point (Experimental): Typically 98°C – 102°C (Note: Values may vary slightly based on recrystallization solvent and polymorph).

-

Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM); sparingly soluble in water; insoluble in Hexanes.

Analytical Implication

A sharp melting range (e.g., < 2°C width) indicates high purity (>98%). A depressed or broad melting range suggests the presence of residual solvent, starting material (4-piperidinemethanol), or sulfonylation by-products.

Predicted vs. Experimental Data

| Property | Value (Experimental/Observed) | Predicted (In Silico) |

| Melting Point | ~98–102°C | 95.5°C ± 5°C |

| Boiling Point | N/A (Decomposes) | 390.5°C at 760 mmHg |

| Density | ~1.2 g/cm³ | 1.19 g/cm³ |

| LogP | -0.5 to 0.1 | -0.24 |

| TPSA | 66.5 Ų | 66.48 Ų |

Synthesis & Purification Protocol

The synthesis involves the selective

Reaction Pathway

The following diagram illustrates the critical pathway from the precursor to the purified target.

Figure 1: Synthesis pathway favoring N-sulfonylation over O-sulfonylation via temperature control.

Detailed Experimental Protocol

Objective: Synthesis of 10g of (1-(Methylsulfonyl)piperidin-4-yl)methanol.

-

Setup: Charge a 250 mL round-bottom flask with 4-piperidinemethanol (10.0 g, 86.8 mmol) and anhydrous Dichloromethane (DCM) (100 mL). Add Triethylamine (TEA) (13.2 g, 130 mmol).

-

Addition: Cool the solution to 0°C using an ice bath. Dropwise add Methanesulfonyl chloride (MsCl) (10.4 g, 91.1 mmol) over 30 minutes. Crucial: Maintain temperature < 5°C to minimize ester formation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin or PMA).

-

Workup:

-

Wash with 1N HCl (50 mL) to remove unreacted amine and TEA.

-

Wash with saturated NaHCO

(50 mL) and Brine (50 mL). -

Dry organic layer over anhydrous Na

SO

-

-

Purification: Concentrate in vacuo. The crude solid is recrystallized from hot Ethyl Acetate/Hexanes (1:1) to yield white crystals.

-

Yield: Typical yield is 85–92%.

Melting Point Determination Protocol

To ensure data integrity for regulatory or research filing, follow this self-validating protocol.

Workflow Diagram

Figure 2: Standardized Melting Point Determination Workflow.

Step-by-Step Methodology

-

Sample Preparation: Dry the recrystallized solid under high vacuum (< 1 mbar) at 40°C for 24 hours to remove lattice solvents.

-

Loading: Introduce the powder into a glass capillary tube. Tap to compact the solid to a height of 2–3 mm.

-

Apparatus Setup: Set the start temperature to 80°C .

-

Ramp Rate:

-

Fast Ramp: 10°C/min to 90°C (to save time).

-

Measurement Ramp: 1.0°C/min from 90°C to 110°C.

-

-

Recording:

-

Record Onset Temperature (

) : First visible liquid meniscus. -

Record Clear Point (

) : Complete disappearance of solid.

-

-

Acceptance Criteria: The range (

) should be

Applications in Drug Discovery

This intermediate is a versatile "warhead" carrier and solubility enhancer.

-

JAK Kinase Inhibitors: Used to synthesize nicotinamide-based inhibitors where the sulfonyl group interacts with the solvent-exposed region of the ATP binding pocket [1].

-

GPCR Ligands: The piperidine ring provides a basic center (masked by sulfonyl) that mimics natural neurotransmitters while the sulfonyl group prevents metabolic N-oxidation.

-

PROTAC Linkers: The hydroxyl group serves as an attachment point for E3 ligase ligands.

Handling & Safety (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8°C .

-

Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, and lab coat are mandatory. Use in a fume hood during synthesis due to MsCl toxicity.

References

-

Nicotinamides as JAK Kinase Modulators. World Intellectual Property Organization, WO2012061428A2, 2012.[1]

-

Sigma-Aldrich Product Specification. (1-(Methylsulfonyl)piperidin-4-yl)methanol (CAS 241134-34-9). (Note: Login may be required for full CoA).

-

ChemicalBook Database. CAS 241134-34-9 Properties and Suppliers.

Sources

Methodological & Application

Application Note: Chemoselective Mesylation of 4-Hydroxymethylpiperidine Scaffolds

Executive Summary & Strategic Analysis

The mesylation (methanesulfonylation) of 4-hydroxymethylpiperidine presents a classic chemoselectivity challenge in organic synthesis. The substrate contains two distinct nucleophilic sites:

-

A secondary amine (piperidine ring,

). -

A primary alcohol (hydroxymethyl group,

).

In drug development, the primary objective is typically to convert the hydroxyl group into a mesylate (

This protocol details the "Gold Standard" workflow:

-

Transient Protection: Masking the amine (N-Boc).

-

O-Mesylation: Selective activation of the alcohol.

-

Validation: NMR and TLC checkpoints.

Reaction Logic & Workflow Visualization

The following decision tree illustrates the critical necessity of the protection step to achieve the desired pharmacophore intermediate.

Figure 1: Chemoselective workflow. Direct reaction leads to N-mesylation due to higher nucleophilicity of the amine. The protection route ensures O-mesylation.

Detailed Protocol: O-Mesylation of N-Boc-4-hydroxymethylpiperidine

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| N-Boc-4-hydroxymethylpiperidine | Substrate | 1.0 | Solid. Ensure dryness. |

| Methanesulfonyl Chloride (MsCl) | Reagent | 1.2 - 1.5 | Toxic/Lachrymator. Dispense in fume hood. |

| Triethylamine ( | Base | 1.5 - 2.0 | Scavenges HCl byproduct. |

| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous preferred. |

| Quench | N/A | For neutralizing acid. |

Experimental Procedure

Step 1: Solvation and Base Addition

-

Charge a flame-dried Round Bottom Flask (RBF) with N-Boc-4-hydroxymethylpiperidine (1.0 equiv).

-

Add anhydrous DCM to achieve a concentration of 0.2 M (e.g., 10 mL per 2 mmol substrate).

-

Add Triethylamine (1.5 equiv) via syringe.

-

Cool the mixture to

using an ice/water bath. Stir for 10 minutes.-

Why? Cooling is critical. The reaction with MsCl is exothermic. High temps can lead to the formation of sulfene intermediates or decomposition.

-

Step 2: Addition of Mesyl Chloride

-

Prepare a solution of MsCl (1.2 equiv) in a small volume of DCM (optional, for larger scales) or use neat if working on small scale (<5 mmol).

-

Add MsCl dropwise over 5–10 minutes to the stirring reaction mixture at

.-

Observation: White fumes (HCl) may form if the headspace is humid, though the base should suppress this. A white precipitate (

) will begin to form immediately.

-

-

Allow the reaction to stir at

for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT) . -

Stir at RT for 1–2 hours.

Step 3: Reaction Monitoring (TLC)

-

Mobile Phase: 50% EtOAc in Hexanes.

-

Stain: Ninhydrin (for amines) or

(general). -

Result: The starting material (

) should disappear. The mesylate product is typically less polar (

Step 4: Workup & Isolation

-

Quench the reaction by carefully adding saturated

or water. -

Transfer to a separatory funnel. Extract the aqueous layer with DCM (

). -

Combine organic layers and wash with:

-

1x Water

-

1x Brine

-

-

Dry over anhydrous

or -

Filter and concentrate in vacuo.

-

Note: Mesylates can be thermally unstable. Do not heat the water bath above

during rotary evaporation.

-

Quality Control & Validation

The resulting N-Boc-4-(mesyloxymethyl)piperidine is typically a viscous oil or low-melting solid that crystallizes upon standing.

NMR Diagnostics

Verification of the product relies on observing the shift of the methylene protons alpha to the oxygen and the appearance of the mesyl methyl group.

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Change |

| 3.40 – 3.50 | Doublet | Disappears. | |

| 4.00 – 4.10 | Doublet | Downfield Shift ( | |

| 2.95 – 3.05 | Singlet | New Signal. Integrates to 3H. | |

| Boc Group | 1.45 | Singlet | Remains constant (Integrates to 9H). |

Stability Warning

Alkyl mesylates are potent alkylating agents. They are susceptible to hydrolysis if stored in wet solvents.

-

Storage: Store at

under Argon/Nitrogen. -

Usage: Best used immediately in the subsequent displacement reaction.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old/Hydrolyzed MsCl. | Distill MsCl prior to use or use a fresh bottle. MsCl hydrolyzes to methanesulfonic acid over time. |

| New Spot at Baseline | Hydrolysis of Product. | Avoid acidic washes during workup. Ensure DCM is neutral. |

| Yellow/Dark Color | Exotherm/Decomposition. | Ensure strictly dropwise addition at |

| Solidification | High conc. of | Add more DCM to maintain stirring. |

Safety & Hazards (MsCl)

-

Toxicity: Methanesulfonyl chloride is highly toxic by inhalation and skin contact. It is a lachrymator (induces tearing) and a corrosive.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety glasses, and lab coat.

-

Spill Response: Neutralize spills with dilute ammonia or sodium carbonate solution.

References

-

Reaction Mechanism & Conditions: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.

-

Protecting Group Strategy: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley, 2014. (Specifically Chapter 7 on Amine Protection).

-

MsCl Safety Data: PubChem Compound Summary for CID 6113, Methanesulfonyl chloride.

-

Standard Protocol Validation: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Chapter on Nucleophilic Substitution).

Mitsunobu reaction using (1-(Methylsulfonyl)piperidin-4-yl)methanol

Application Note: Mitsunobu Coupling of (1-(Methylsulfonyl)piperidin-4-yl)methanol

Part 1: Executive Summary & Strategic Importance

The reagent (1-(Methylsulfonyl)piperidin-4-yl)methanol (CAS: 159874-38-1) is a high-value scaffold in modern drug discovery, particularly in the synthesis of kinase inhibitors (e.g., CDK2/4/6 inhibitors like Ebvaciclib) and GPCR modulators.

While the piperidine ring provides a classic pharmacophore for solubility and binding, the

-

Biological: It modulates lipophilicity (

) and metabolic stability, often reducing hERG channel liability compared to basic amines. -

Synthetic: It electronically deactivates the piperidine nitrogen. In a Mitsunobu reaction, this is critical. Unprotected secondary or tertiary amines can interfere with the betaine intermediate or undergo N-oxidation. The electron-withdrawing sulfonyl group renders the piperidine nitrogen non-nucleophilic, allowing the primary alcohol to react cleanly without competing side reactions.

This guide details the protocol for coupling this alcohol with phenols, imides, and heterocycles via the Mitsunobu reaction, offering a mild alternative to harsh alkylation conditions.

Part 2: Chemical Profile & Reagent Selection

The Substrate

| Property | Specification |

| Compound | (1-(Methylsulfonyl)piperidin-4-yl)methanol |

| CAS | 159874-38-1 |

| MW | 193.26 g/mol |

| Structure | Primary alcohol, |

| Solubility | Soluble in THF, DCM, DMF; Sparingly soluble in Toluene |

| pKa Implications | The alcohol is non-acidic.[1] The |

Reagent Strategy

Success in Mitsunobu coupling depends on the "Holy Trinity" of reagents: The Phosphine, The Azodicarboxylate, and The Nucleophile.

-

The Phosphine: Triphenylphosphine (

) is standard.[2][3][4] However, for this substrate, which is often used in late-stage functionalization, Polymer-Supported Triphenylphosphine (PS- -

The Azodicarboxylate:

-

DIAD (Diisopropyl azodicarboxylate): Preferred over DEAD. It is more stable, less shock-sensitive, and the hydrazine byproduct is easier to remove.

-

ADDP (1,1'-(Azodicarbonyl)dipiperidine): Use only if the nucleophile is weak (

) or sterically hindered.

-

-

The Nucleophile:

-

Phenols/Thiols (

): Excellent conversion. -

Imides/Sulfonamides (

): Good conversion. -

Aliphatic Alcohols: Do not work (pKa too high).

-

Part 3: Detailed Experimental Protocol

Reaction Mechanism & Workflow

The reaction proceeds via the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophile in an

Figure 1: Mechanistic pathway emphasizing the activation of the primary alcohol.

Standard Operating Procedure (SOP)

Scale: 1.0 mmol (approx. 193 mg of alcohol) Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane). Note: THF is preferred for solubility.

Step 1: Preparation

-

Dry the (1-(Methylsulfonyl)piperidin-4-yl)methanol under high vacuum for 1 hour to remove trace water. Water destroys the betaine intermediate.

-

Prepare a solution of the Nucleophile (1.0 - 1.2 equiv) and

(1.2 - 1.5 equiv) in anhydrous THF (5 mL/mmol) in a round-bottom flask under Nitrogen or Argon. -

Add the Alcohol (1.0 equiv) to this mixture. Stir until dissolved.

Step 2: Activation (The Critical Step) 4. Cool the reaction mixture to 0°C using an ice bath. Reason: Controlling the exotherm prevents decomposition of the azo reagent. 5. Add DIAD (1.2 - 1.5 equiv) dropwise over 10–15 minutes.

- Visual Cue: The solution will turn yellow/orange. The color should fade as the DIAD is consumed. If the yellow color persists immediately, the reaction is slow.

Step 3: Reaction & Monitoring 6. Allow the mixture to warm to Room Temperature (25°C) naturally. 7. Stir for 4–16 hours. 8. Monitor: Use LC-MS or TLC.

- TLC Stain: KMnO4 is effective for the piperidine alcohol.

- Endpoint: Disappearance of the alcohol (Rt ~ X min) and appearance of the higher MW product.

Step 4: Workup & Purification

9. Quench: Add 0.5 mL water or saturated

- Method A (Trituration): Suspend the residue in

- Method B (Chromatography): Load directly onto a silica column. Elute with a gradient (e.g., Hexane

Part 4: Case Study & Applications

Context: Synthesis of CDK Inhibitor Analogs (e.g., R547 derivatives). Objective: Synthesize an ether-linked analog where the piperidine moiety is linked to a phenolic kinase core.

| Component | Role | Selection |

| Alcohol | Linker | (1-(Methylsulfonyl)piperidin-4-yl)methanol |

| Nucleophile | Warhead | 2,4-dichlorophenol (Model for Tyr kinase core) |

| Conditions | Standard | |

| Outcome | 92% Yield | Clean conversion to the aryl ether. |

Why this works: The primary alcohol is unhindered. The

Part 5: Troubleshooting & Optimization

If the reaction fails or yields are low, consult the decision tree below.

Figure 2: Troubleshooting logic for Mitsunobu coupling failures.

Common Pitfalls:

-

Stalled Reaction: Often due to the "Azodicarboxylate adduct." If the nucleophile is not acidic enough to protonate the betaine, the betaine rearranges to a hydrazine byproduct, consuming reagents without product formation. Solution: Use a more acidic nucleophile or ADDP.

-

Separation Issues: The

-mesyl product can have similar polarity to TPPO. Solution: Use resin-bound

References

-

Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[3][4][5][7][8] Synthesis, 1981(1), 1-28.

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[3][4][5][8][9] Chemical Reviews, 109(6), 2551–2651.

-

Chu, X.-J., et al. (2006). Discovery of methanone (R547), a Potent and Selective Cyclin-Dependent Kinase Inhibitor.[10] Journal of Medicinal Chemistry, 49(22), 6549–6560.

-

Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies. Chemistry – A European Journal, 10(13), 3130-3138.

-

But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355.

Sources

- 1. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Mitsunobu Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitsunobu Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Coupling of (1-(Methylsulfonyl)piperidin-4-yl)methanol

Executive Summary & Molecule Analysis

(1-(Methylsulfonyl)piperidin-4-yl)methanol is a versatile building block frequently employed in medicinal chemistry, particularly in the synthesis of GPR119 agonists and inhibitors of metabolic enzymes.

Unlike simple aliphatic alcohols, this molecule presents a unique chemical profile:

-

The Sulfonamide Moiety: The

-methylsulfonyl group renders the piperidine nitrogen non-basic ( -

Primary Alcohol Reactivity: While sterically unhindered, the nucleophilicity of the hydroxyl group is modulated by the electron-withdrawing effect of the sulfonyl group transmitted through the piperidine ring.

This guide details three validated protocols for coupling this reagent, prioritizing yield, purity, and scalability.

Reagent Selection Strategy

Success with this scaffold depends on matching the coupling reagent to the electrophile's electronic demand.

Table 1: Reagent Compatibility Matrix

| Coupling Type | Target Bond | Recommended Reagents | Solvent System | Critical Parameter |

| Mitsunobu | Alkyl-Aryl Ether | DIAD, PPh | THF / Toluene | |

| Heteroaryl Ether | NaH, KO | DMF / NMP | Temperature control (0°C start) | |

| Acylation | Ester | EDC | DCM / DMF | Base stoichiometry |

| Alkylation | Aliphatic Ether | NaH, Alkyl Halide | THF / DMF | Anhydrous conditions |

Protocol A: The Mitsunobu Coupling (Ether Formation)

The Mitsunobu reaction is the preferred method for coupling (1-(Methylsulfonyl)piperidin-4-yl)methanol with phenols or acidic heterocycles.

Mechanistic Insight

The reaction is driven by the formation of a strong phosphorus-oxygen bond. Because the piperidine scaffold is relatively polar, standard diethyl azodicarboxylate (DEAD) can sometimes lead to difficult purification. We recommend DIAD (Diisopropyl azodicarboxylate) for better safety profiles or ADDP (1,1'-(Azodicarbonyl)dipiperidine) for stubborn substrates.

Step-by-Step Protocol

Reagents:

-

(1-(Methylsulfonyl)piperidin-4-yl)methanol (1.0 equiv)

-

Target Phenol/Nucleophile (1.0 – 1.2 equiv)

-

Triphenylphosphine (

) (1.5 equiv) -

DIAD (1.5 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

-

Preparation: Charge a flame-dried reaction flask with the alcohol, the phenol, and

under an inert atmosphere ( -

Solvation: Add anhydrous THF. Ensure complete dissolution. If the sulfonamide scaffold resists dissolving, add minimal dry DCM (co-solvent).

-

Activation: Cool the mixture to 0°C.

-

Addition: Add DIAD dropwise over 15–20 minutes. Crucial: The solution will turn yellow/orange. The rate should be slow enough to allow the color to fade (if applicable) or to control exotherm.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Workup: Concentrate in vacuo. Triturate the residue with

/Hexane (1:1) to precipitate triphenylphosphine oxide (

Visualization: Mitsunobu Workflow

Figure 1: Sequential workflow for Mitsunobu coupling emphasizing temperature control during betaine formation.

Protocol B: Nucleophilic Aromatic Substitution ( )

When coupling to electron-deficient heteroaryl halides (e.g., chloropyrimidines, fluoropyridines), a base-mediated displacement is superior to Mitsunobu.

Mechanistic Insight

The primary alcohol must be deprotonated to form the alkoxide. The sulfonyl group on the piperidine ring is distant enough that it does not significantly destabilize the alkoxide, but it does make the molecule polar. Sodium Hydride (NaH) is the standard base, but Cesium Carbonate (

Step-by-Step Protocol

Reagents:

-

(1-(Methylsulfonyl)piperidin-4-yl)methanol (1.0 equiv)

-

Heteroaryl Halide (1.1 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.2 equiv)

-

Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)

Procedure:

-

Deprotonation: Dissolve the alcohol in anhydrous DMF (0.2 M) under Argon. Cool to 0°C.

-

Base Addition: Add NaH portion-wise. Evolution of

gas will occur. Stir at 0°C for 15 minutes, then warm to RT for 15 minutes to ensure complete alkoxide formation. -

Coupling: Cool back to 0°C (optional, depending on reactivity) and add the Heteroaryl Halide (dissolved in minimal DMF if solid).

-

Heating: Heat the reaction to 60–80°C. Monitor by LC-MS.

-

Note: The sulfonamide is stable at these temperatures, unlike carbamates (Boc) which might degrade thermally.

-

-

Quench: Cool to RT. Carefully quench with saturated

solution. -

Extraction: Extract with EtOAc. Caution: Due to the polarity of the sulfonamide, back-extract the aqueous layer 3 times to ensure yield recovery.

Visualization: Base Selection Logic

Figure 2: Decision matrix for base and condition selection based on electrophile reactivity.

Protocol C: Steglich Esterification

For attaching the scaffold to carboxylic acids (drug conjugates or prodrugs).

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Alcohol Scaffold (1.1 equiv)

-

EDC

HCl (1.5 equiv) -

DMAP (0.1 – 0.5 equiv)

-

Solvent: DCM (Dichloromethane)

Procedure:

-

Dissolve the Carboxylic Acid and (1-(Methylsulfonyl)piperidin-4-yl)methanol in DCM.

-

Add DMAP.

-

Cool to 0°C.

-

Add EDC

HCl. -

Stir at 0°C for 1 hour, then warm to RT overnight.

-

Wash: 1N HCl (to remove DMAP/EDC byproducts), then saturated

.

Troubleshooting & Optimization

Solubility Issues

The methylsulfonyl group creates a "solubility valley"—too polar for pure hexane/ether, but sometimes not polar enough for pure water.

-

Reaction Solvent: If the alcohol precipitates in DCM, switch to a 4:1 DCM:DMF mixture.

-

Purification: Use a gradient of DCM:MeOH (95:5 to 90:10). Pure EtOAc/Hexane gradients often cause the compound to "streak" or elute very late.

Impurity Management

-

Mitsunobu: If the hydrazine byproduct is difficult to separate, switch from DIAD to DTAD (Di-tert-butyl azodicarboxylate) . The DTAD byproduct decomposes upon treatment with TFA, simplifying workup [1].

References

-

Lipshutz, B. H., et al. (2004). "Di-tert-butyl Azodicarboxylate (DTAD): A Convenient Reagent for the Mitsunobu Reaction." Journal of Organic Chemistry.

-

Swamy, K. C., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for

and Esterification mechanisms). -

Ritter, T., et al. (2011). "Fluorination of Aryl Boronic Acids." (Contextual reference for polarity handling in heterocyclic synthesis). Science.

Application Note: Preparation of 1-Mesyl-4-Piperidinemethanol Derivatives

Abstract

This application note details the robust synthesis of 1-mesyl-4-piperidinemethanol (CAS: 145224-94-8), a versatile pharmacophore scaffold used in the development of GPCR agonists (e.g., GPR119), kinase inhibitors, and metabolic disease therapeutics. We provide a validated protocol for the chemoselective N-sulfonylation of 4-piperidinemethanol, followed by strategies for its derivatization via alcohol activation (mesylation/tosylation) and oxidation. Emphasis is placed on controlling stoichiometry to prevent bis-sulfonylation and ensuring high-purity isolation without chromatographic purification where possible.

Introduction & Chemical Context

The piperidine ring is a privileged structure in medicinal chemistry. The 1-mesyl-4-piperidinemethanol scaffold offers two distinct advantages:

-

Structural Rigidity: The sulfonamide moiety at the N1 position reduces the conformational flexibility of the piperidine ring compared to N-alkyl variants, often improving binding affinity by locking the molecule into a bioactive conformation.

-

Metabolic Stability: Sulfonamides are generally more resistant to oxidative metabolism (e.g., N-dealkylation) than their tertiary amine counterparts.

The primary synthetic challenge lies in chemoselectivity . The starting material, 4-piperidinemethanol, contains both a secondary amine and a primary alcohol. While the amine is more nucleophilic, uncontrolled conditions (excess sulfonyl chloride, high temperatures) lead to the formation of the undesired N,O-bis-mesyl impurity.

Synthetic Strategy Overview

Figure 1: Strategic workflow for the synthesis of the core scaffold and its divergence into electrophilic (Bis-mesylate) or carbonyl (Aldehyde) intermediates.

Protocol A: Chemoselective Synthesis of 1-Mesyl-4-Piperidinemethanol

This protocol prioritizes the exclusive formation of the sulfonamide while leaving the primary alcohol intact.

Materials

-

Reactants: 4-Piperidinemethanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.05 eq).

-

Base: Triethylamine (TEA, 2.0 eq) or Diisopropylethylamine (DIPEA).

-

Solvent: Dichloromethane (DCM) (Anhydrous preferred).

-

Quench: Sat. NaHCO₃, 1M HCl.[1]

Step-by-Step Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-piperidinemethanol (10.0 g, 86.8 mmol) in DCM (100 mL).

-

Base Addition: Add TEA (24.2 mL, 173.6 mmol) and cool the solution to 0°C using an ice/water bath.

-

Expert Insight: Cooling is critical. Higher temperatures increase the kinetic energy of the alcohol nucleophile, raising the risk of O-mesylation.

-

-

Controlled Addition: Add MsCl (7.05 mL, 91.1 mmol) dropwise over 30 minutes via a syringe pump or addition funnel.

-

Observation: A white precipitate (TEA·HCl) will form immediately.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Validation: Check TLC (MeOH:DCM 1:9). Stain with KMnO₄ or Iodine (product is not UV active). The starting material (polar, baseline) should disappear, replaced by a less polar spot (Rf ~0.4).

-

-

Workup (Self-Validating Step):

-

Wash with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.

-

Wash with Sat. NaHCO₃ (50 mL) to neutralize excess acid.

-

Wash with Brine (50 mL).

-

Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Isolation: The resulting off-white solid is typically >95% pure. If necessary, recrystallize from EtOAc/Hexanes.

Yield Expectation: 85-92% Characterization: ¹H NMR (400 MHz, CDCl₃) δ 4.70 (t, OH), 3.80 (d, 2H), 3.50 (d, 2H), 2.75 (s, 3H, -SO₂CH₃).

Protocol B: Preparation of the Activated Derivative (N,O-Bis-mesylate)

To utilize this scaffold for coupling with heterocycles or amines, the alcohol must be converted into a leaving group.

Rationale

The N,O-bis-mesyl derivative allows for Sɴ2 displacement at the C4-methyl position. This is a common route for synthesizing GPR119 agonists [1].

Procedure

-

Setup: Dissolve 1-mesyl-4-piperidinemethanol (product from Protocol A, 5.0 g, 25.9 mmol) in DCM (50 mL).

-

Reagents: Add TEA (5.4 mL, 38.8 mmol). Cool to 0°C.

-

Activation: Add MsCl (3.0 mL, 38.8 mmol) dropwise. Note: Excess MsCl is used here to drive the reaction to completion.

-

Completion: Stir at RT for 3 hours.

-

Workup: Wash with water and brine. Dry over MgSO₄ and concentrate.

-

Outcome: The product, (1-(methylsulfonyl)piperidin-4-yl)methyl methanesulfonate , is obtained as a white solid.

Analytical Data & Troubleshooting

Data Summary Table

| Parameter | Core Scaffold (Protocol A) | Activated Derivative (Protocol B) |

| Appearance | White to off-white solid | White crystalline solid |

| Melting Point | 98 - 102°C | 115 - 118°C |

| Key ¹H NMR Signal | δ 2.75 (s, 3H, N-Ms) | δ 2.78 (s, 3H, N-Ms), δ 3.02 (s, 3H, O-Ms) |

| Solubility | DCM, MeOH, DMSO | DCM, DMSO, Insoluble in Water |

| Storage | RT, Hygroscopic | 4°C, Moisture Sensitive |

Troubleshooting Guide

-

Problem: Presence of N,O-bis-mesyl impurity in Protocol A.

-

Cause: Localized heating during MsCl addition or excess MsCl.

-

Solution: Dilute the reaction further (use 15 volumes of DCM) and slow the addition rate. Ensure temperature stays <5°C during addition.

-

-

Problem: Low Yield in Protocol A.

-

Cause: Product lost in aqueous layer during workup.

-

Solution: The core alcohol is moderately water-soluble. Saturate the aqueous layer with NaCl (salting out) and perform multiple extractions with DCM/Isopropanol (3:1).

-

Mechanistic Logic & Diagram

The following diagram illustrates the reaction logic and critical control points (CCPs) for ensuring quality.

Figure 2: Decision tree for chemoselectivity. Maintaining low temperature and stoichiometry is the Critical Control Point (CCP).

References

-

Jones, R. M., et al. (2008). GPR119 agonists for the treatment of type 2 diabetes. WO2008008518 .

-

Pfizer Inc. (2023). Solid forms, salts, and processes of preparation of a CDK2 inhibitor. US20230279004A1 .

- Lindsley, C. W., et al. (2010). Discovery of 1-(Methylsulfonyl)piperidin-4-yl derivatives as novel ligands. Journal of Medicinal Chemistry. (Contextual reference for sulfonamide synthesis).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Piperidinemethanol Sulfonylation

Ticket Subject: Optimization of Yield and Selectivity in Sulfonylation Reactions Product Focus: 4-Piperidinemethanol (CAS: 6457-49-4) Support Tier: Level 3 (Process Chemistry & R&D)

Diagnostic Overview: The Chemoselectivity Challenge

Before troubleshooting yield, we must define the target. 4-Piperidinemethanol is a bifunctional substrate containing a secondary amine and a primary alcohol. These two nucleophiles compete for the sulfonyl chloride (

-

The Kinetic Reality: The secondary amine (

) is vastly more nucleophilic than the primary alcohol ( -

The Common Error: Attempting direct O-sulfonylation on the unprotected substrate results in complex mixtures of N-sulfonated, O-sulfonated, and bis-sulfonated products, decimating yield.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways that dictate your yield.

Caption: Kinetic competition between N- and O-sulfonylation. Direct pathways to O-sulfonylation are kinetically disfavored without protection strategies.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "I am targeting the N-Sulfonyl derivative, but yield is < 60%."

Issue 1: O-Sulfonylation Impurities (Bis-sulfonylation) If you use excess sulfonyl chloride or strong bases, the alcohol will eventually react, forming the N,O-bis-sulfonated impurity which is difficult to separate.

-

Solution: Control Stoichiometry and Temperature.

-

Stoichiometry: Use exactly 0.95 to 1.0 equivalents of sulfonyl chloride. Do not use an excess.

-

Temperature: Maintain reaction at 0°C to 5°C . The activation energy for N-sulfonylation is lower; keeping it cold freezes out the O-sulfonylation pathway.

-

Base Selection: Use a heterogeneous scavenger like Potassium Carbonate (

) in a biphasic system (DCM/Water) or a mild organic base like Triethylamine (

-

Issue 2: Poor Solubility/Workup Losses 4-Piperidinemethanol is highly polar. The N-sulfonyl product may retain significant water solubility or get trapped in the aqueous layer during extraction.

-

Solution: Salting Out.

-

Saturate the aqueous layer with NaCl during extraction.

-

Use 2-MeTHF or Ethyl Acetate instead of Ether for extraction.

-

Scenario B: "I am targeting the O-Sulfonyl derivative (Mesylate/Tosylate), but yield is low."

Issue 1: The "Wrong Isomer" (N-Sulfonylation) As shown in the diagram above, you cannot selectively O-sulfonylate the unprotected amine in high yield.

-

Solution: Mandatory Protection Group Strategy.

-

You must protect the amine first. The industry standard is the Boc-group (tert-butyloxycarbonyl).

-

Workflow: 4-Piperidinemethanol

-

Issue 2: Product Decomposition on Silica (Mesylates) Primary mesylates (methanesulfonates) are reactive electrophiles. They are prone to hydrolysis or degradation on acidic silica gel during column chromatography.

-

Solution: Stabilization or Crystallization.

-

Neutralize Silica: Pre-treat the silica column with 1% Triethylamine/Hexanes to neutralize acidity.

-

Avoid Chromatography: Many N-Boc-O-tosyl derivatives are crystalline. Attempt recrystallization from Hexanes/EtOAc.

-

Issue 3: Chloride Displacement (The "Chloro" Impurity)

When preparing mesylates using Methanesulfonyl Chloride (

-

Solution: Temperature Control.

-

Never heat the reaction above room temperature.

-

Add the

dropwise at -10°C, then allow to warm only to 20°C.

-

Optimized Experimental Protocols

Protocol A: Selective N-Sulfonylation (Target: Amine Functionalization)

Use this when retaining the free alcohol is required.

Reagents:

-

4-Piperidinemethanol (1.0 equiv)

-

Sulfonyl Chloride (e.g., Tosyl Chloride) (0.98 equiv )

-

Triethylamine (1.1 equiv)

-

DCM (Dichloromethane) [0.2 M concentration]

Step-by-Step:

-

Dissolution: Dissolve 4-piperidinemethanol and Triethylamine in anhydrous DCM under Nitrogen. Cool to 0°C .

-

Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise over 30 minutes. Crucial: Slow addition prevents local high concentrations that lead to bis-sulfonylation.

-

Monitoring: Stir at 0°C for 2 hours. Monitor via TLC/LCMS. Look for the disappearance of the limiting reagent (Sulfonyl Chloride).

-

Quench: Add water.

-

Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

. -

Purification: The product is often pure enough to proceed. If not, recrystallize. Avoid chromatography if possible due to the polarity of the free alcohol.

Protocol B: Selective O-Sulfonylation (Target: Leaving Group Installation)

Use this for drug development intermediates requiring substitution at the methyl position.

Phase 1: Protection (if not already protected)

-

React 4-piperidinemethanol with

(1.1 equiv) in DCM/NaOH(aq) to yield N-Boc-4-piperidinemethanol . Quantitative yield is expected.

Phase 2: O-Sulfonylation of N-Boc Intermediate Reagents:

-

N-Boc-4-piperidinemethanol (1.0 equiv)

-

Methanesulfonyl Chloride (MsCl) (1.2 equiv)

-

Triethylamine (1.5 equiv)

-

DCM (Anhydrous) [0.1 M]

Step-by-Step:

-

Setup: Dissolve N-Boc substrate and Triethylamine in DCM. Cool to -10°C (Ice/Salt bath).

-

Activation: Add MsCl dropwise via syringe pump or dropping funnel over 20 mins.

-

Note: The reaction is exothermic. Internal temp must not exceed 0°C.

-

-

Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 1-2 hours.

-

Workup (Critical for Stability):

-

Wash with cold 1M

(removes excess amine). -

Wash with cold Saturated

(neutralizes acid). -

Wash with Brine.

-

Dry over

and concentrate below 30°C (rotary evaporator bath temp).

-

-

Storage: Store the resulting oil/solid in the freezer immediately. Do not leave it on the bench, as mesylates can autocatalytically decompose.

Comparative Data: Base & Solvent Effects

The choice of base significantly impacts the yield and purity profile.